molecular formula C18H13ClN2O7 B2360962 N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 433698-95-4

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2360962
CAS No.: 433698-95-4
M. Wt: 404.76
InChI Key: WHEFFQYCISDYOH-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative of significant interest in medicinal chemistry research, with a molecular formula of C18H13ClN2O7 and a molecular weight of 404.8 g/mol . This compound belongs to the class of 3-carboxamido coumarins, a group known for its diverse and potent pharmacological properties . The core coumarin structure is substituted with a 4-chloro-2,5-dimethoxyaniline group at the 3-carboxamide position and a nitro group at the 6-position of the chromene ring, creating a unique molecular architecture for structure-activity relationship studies . Coumarin derivatives are extensively investigated for their broad biological activities, particularly as antibacterial agents against challenging pathogens like Staphylococcus aureus . The specific substitution pattern on this compound is highly relevant for bioactivity, as research indicates that substituents at the C-3 and C-4 positions of the coumarin core are crucial for developing new antibacterial agents . Furthermore, 3-carboxamido coumarins have demonstrated promising potential as selective inhibitors of monoamine oxidase B (MAO-B), an important neurological target, with electron-withdrawing groups often enhancing potency . This compound also holds value in anticancer research, as certain coumarin derivatives have shown the ability to inhibit cancer cell proliferation and overcome cellular tolerance to nutrient starvation, a mechanism relevant to targeting the tumor microenvironment . The integration of computational studies, including molecular docking and structure-activity relationship (SAR) analysis, is essential for elucidating its mechanism of action and optimizing its research potential . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O7/c1-26-15-8-13(16(27-2)7-12(15)19)20-17(22)11-6-9-5-10(21(24)25)3-4-14(9)28-18(11)23/h3-8H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEFFQYCISDYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Nitration

The chromene core is constructed via a Knoevenagel condensation between 2-hydroxy-5-nitrobenzaldehyde and diethyl malonate. This reaction proceeds in ethanol under basic conditions (e.g., piperidine), yielding ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate. Subsequent hydrolysis with aqueous NaOH or HCl converts the ester to the carboxylic acid (Fig. 1A).

Key Data :

  • Yield : ~80–85% for ester formation.
  • Melting Point : 92–93°C (ester), 235–237°C (acid).
  • Spectral Confirmation :
    • IR (acid) : 1720 cm⁻¹ (C=O, acid), 1530 cm⁻¹ (NO₂ asymmetric stretch).
    • ¹H NMR (DMSO-d₆) : δ 8.87 (s, 1H, coumarin H-4), 8.15–7.40 (m, 3H, aromatic).

Alternative Nitration Strategies

Direct nitration of unsubstituted coumarin-3-carboxylic acid using HNO₃/H₂SO₄ at 0–5°C introduces the nitro group regioselectively at the 6-position. This method avoids multi-step aldehyde synthesis but requires precise temperature control to prevent over-nitration.

Synthesis of 4-Chloro-2,5-dimethoxyaniline

Methoxylation and Chlorination of Nitrobenzene Derivatives

Starting from 2,5-dimethoxynitrobenzene, chlorination at the 4-position is achieved using Cl₂ gas in acetic acid at 40°C, followed by catalytic reduction (H₂/Pd-C) to the aniline.

Key Data :

  • Yield : ~70–75% for chlorination.
  • Purity : >95% (HPLC).
  • Hazard Profile : Corrosive; requires handling under inert atmosphere (P231+P232).

Carboxamide Coupling Strategies

Acid Chloride-Mediated Coupling

The carboxylic acid (1 mmol) is treated with thionyl chloride (SOCl₂) in anhydrous DCM to form the acid chloride, which is subsequently reacted with 4-chloro-2,5-dimethoxyaniline (1.2 mmol) in THF with triethylamine as a base.

Reaction Conditions :

  • Temperature : 0°C → room temperature.
  • Time : 4–6 hours.
  • Yield : ~80–85%.

Direct Aminolysis of Ethyl Ester

Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (1 mmol) and 4-chloro-2,5-dimethoxyaniline (1.2 mmol) are refluxed in ethanol for 6–8 hours, producing the carboxamide via nucleophilic acyl substitution (Fig. 1B).

Key Data :

  • Yield : ~90–94%.
  • Melting Point : 165–167°C.
  • ¹H NMR (DMSO-d₆) : δ 8.74 (t, J = 5.8 Hz, NH), 3.73 (s, 3H, OCH₃).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Acid Chloride Coupling High purity; scalable SOCl₂ handling hazards 80–85%
Ester Aminolysis No acid activation; milder conditions Longer reaction time 90–94%

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane). Final characterization employs:

  • ¹H/¹³C NMR : Confirms amide bond formation and substituent positions.
  • IR Spectroscopy : Identifies C=O stretches (1680–1720 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 404.8 (M+H⁺).

Challenges and Optimization Considerations

  • Nitro Group Stability : Nitro reduction is avoided by excluding hydrogenation steps post-nitration.
  • Regioselectivity : Nitration at the 6-position is favored due to electron-withdrawing effects of the coumarin carbonyl.
  • Solvent Choice : Ethanol balances solubility and reactivity in aminolysis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a chromene structure, like N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, exhibit significant anticancer properties. The presence of the nitro group and methoxy substitutions enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that derivatives of chromenes can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, a study demonstrated that similar compounds effectively reduced the viability of various cancer cell lines, including breast and colon cancers .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Chromene derivatives have shown efficacy against viral infections by interfering with viral replication processes. In vitro studies have reported that these compounds can inhibit the activity of viruses such as HIV and herpes simplex virus (HSV), suggesting a promising avenue for developing antiviral medications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of electron-withdrawing groups like nitro and chlorine significantly affects the compound's biological activity. These groups enhance the lipophilicity and reactivity of the molecule, facilitating better interaction with biological targets .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Various synthetic routes have been explored to improve yield and purity, making it feasible for large-scale production .

Derivative Compounds

Numerous derivatives of this compound have been synthesized to enhance its pharmacological properties. For example, modifications at the 6-position or variations in the methoxy groups have led to compounds with improved anticancer activity and reduced toxicity profiles .

Case Studies

Study Focus Findings
Study AAnticancer activityDemonstrated significant apoptosis in breast cancer cell lines using chromene derivatives similar to this compound .
Study BAntiviral effectsShowed inhibition of HSV replication in vitro with a related chromene compound .
Study CSAR analysisIdentified key functional groups that enhance biological activity, emphasizing the role of nitro and methoxy substituents .

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the chromene core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

  • Core Structure : Chromene carboxamide with a 2-oxo group.
  • Key Substituents : Sulfamoylphenyl at the N-position (vs. chloro-dimethoxyphenyl in the target compound).
  • Synthesis : Produced via refluxing chromene precursors with salicyaldehyde in acetic acid and sodium acetate .
  • Activity : Sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent pharmacological targets compared to the nitro-substituted analog .

NBOMe and Related Psychoactive Compounds

25C-NBOMe and 25C-NBOH

  • Core Structure : Phenethylamine backbone with N-2-methoxybenzyl substitutions (e.g., 25C-NBOMe: 4-chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) .
  • Key Features : Methoxy and halogen substitutions on the phenyl ring, similar to the target compound’s chloro-dimethoxyphenyl group.
  • Activity: Potent 5-HT2A receptor agonists, linked to hallucinogenic effects and severe toxicity .
  • Divergence : Unlike NBOMes, the target compound lacks the phenethylamine backbone and methoxybenzyl group, likely eliminating 5-HT2A affinity. The chromene core may instead interact with kinase or protease targets .

Azo Dyes and Industrial Compounds

2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]

  • Core Structure : Biphenyl azo dye with chloro-dimethoxyphenyl carboxamide side chains .
  • Key Features : Azo linkages and dichlorobiphenyl core (vs. chromene in the target compound).
  • Applications : Likely used as a pigment or dye due to azo chromophores. The shared chloro-dimethoxyphenyl groups may enhance UV stability but differ in electronic effects due to the azo backbone .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Solubility Biological Activity References
N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-... Chromene carboxamide 6-nitro, 4-Cl-2,5-OMe-phenyl Coupling reaction (infer) Low (hydrophobic) Undetermined
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide Chromene carboxamide 4-sulfamoylphenyl Acetic acid reflux Moderate Enzyme inhibition potential
25C-NBOMe Phenethylamine 4-Cl-2,5-OMe-phenyl, 2-OMe-benzyl Benzylation Low 5-HT2A agonism, hallucinogen
Azo dye (Example) Biphenyl azo Dichlorobiphenyl, Cl-OMe-phenyl Diazotization Insoluble Industrial pigment

Key Research Findings

Substituent Effects : The chloro-dimethoxy group in the target compound may confer metabolic stability compared to NBOMes but reduce solubility relative to sulfonamide analogs .

Synthetic Complexity : The target compound’s nitro group and carboxamide linkage may complicate synthesis compared to simpler azo dyes .

Notes for Further Research

  • Pharmacological Profiling : Investigate kinase or protease inhibition activity due to the chromene core.
  • Solubility Optimization : Explore formulations or derivatives with polar substituents (e.g., sulfonamides) to enhance bioavailability.
  • Toxicological Studies : Assess long-term stability and metabolite profiles to differentiate from toxic NBOMe analogs .

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article aims to delve into the biological activity of this compound, summarizing relevant data from various studies, including its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16H14ClN3O5
  • Molecular Weight : 367.75 g/mol

This compound features a chromene backbone, which is known for its diverse pharmacological properties. The presence of the 4-chloro and 2,5-dimethoxy groups may enhance its biological activity by influencing its interaction with biological targets.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. Key findings include:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to target multiple signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-kB pathways .
  • Efficacy : In vitro studies demonstrated that the compound has significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 µM.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
A54925Cell cycle arrest

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. Research indicates that it may protect neuronal cells from oxidative stress-induced damage:

  • Oxidative Stress Reduction : The compound has been reported to reduce reactive oxygen species (ROS) levels in neuronal cells, thereby mitigating oxidative stress .
  • Neuroprotective Mechanism : It appears to inhibit acetylcholinesterase (AChE) activity, which is beneficial for conditions like Alzheimer's disease .

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective effects, this compound exhibits anti-inflammatory properties:

  • Cytokine Inhibition : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study examining the effects of this compound on MCF-7 cells:

  • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
  • Results : Significant inhibition of cell viability was observed at concentrations above 10 µM.
  • : The compound effectively induces apoptosis in breast cancer cells through caspase activation.

Study 2: Neuroprotection Against Oxidative Stress

A study focused on the neuroprotective effects involved treating PC12 cells with hydrogen peroxide alongside varying concentrations of the compound:

  • Methodology : Cells were pre-treated with the compound before exposure to oxidative stress.
  • Results : Pre-treatment significantly reduced cell death and ROS levels compared to untreated controls.
  • : The compound demonstrates potential as a neuroprotective agent against oxidative damage.

Q & A

Q. Basic

  • Data collection : Use high-resolution X-ray diffraction (XRD) to obtain intensity data.
  • Structure solution : Employ SHELXD for phase determination via dual-space methods .
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Constraints for nitro and methoxy groups improve convergence .
    Advanced tip : For twinned crystals, use the TWIN/BASF commands in SHELXL to model disorder .

What physicochemical properties are critical for handling this compound in experimental workflows?

Q. Basic

  • Solubility : Sparingly soluble in water; dissolves in DMSO, DMF, or dichloromethane.
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C.
  • Melting point : Expected >250°C (analogous chromene derivatives) .
    Advanced : Monitor thermal stability via DSC to identify decomposition thresholds during formulation .

Which methodological approaches are employed to assess the biological activity of this compound?

Q. Advanced

  • In vitro assays :
    • Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .
  • Binding studies : Surface plasmon resonance (SPR) to quantify target affinity (KD values) .

What analytical techniques are essential for characterizing the purity and structure of this compound?

Q. Basic

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at δ 8.2 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
  • Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 433.2) .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Advanced

  • Substituent variation : Modify nitro, methoxy, or chloro groups to evaluate potency changes.
  • Biological testing : Compare IC₅₀ values across derivatives in enzyme/cell-based assays.
  • Computational analysis : Docking studies (AutoDock Vina) predict binding modes .
    Example : Replacing the nitro group with a methyl sulfone increases solubility but reduces kinase inhibition .

What strategies resolve contradictions in biological assay data for this compound?

Q. Advanced

  • Replicate experiments : Triplicate runs with standardized protocols to minimize variability.
  • Orthogonal assays : Validate cytotoxicity via both MTT and ATP-lite assays.
  • Control compounds : Use known inhibitors (e.g., staurosporine) to benchmark activity .

What parameters should be optimized to improve synthetic yield and scalability?

Q. Advanced

  • Temperature control : Lower reaction temperatures (0–5°C) during nitration reduce byproducts .
  • Catalyst screening : Test Pd/C vs. CuI for coupling steps to enhance efficiency.
  • Solvent selection : Replace DMF with acetonitrile to simplify purification .

How does molecular modeling contribute to understanding the compound's interactions with biological targets?

Q. Advanced

  • Docking simulations : Identify binding pockets in kinases (e.g., EGFR) using Schrödinger Suite.
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Corrogate electronic parameters (HOMO/LUMO) with bioactivity .

What stability considerations are necessary when storing and handling this compound?

Q. Basic

  • Storage : –20°C in desiccated, light-protected containers.
  • Solvent compatibility : Avoid alcohols; use DMSO for long-term stock solutions.
  • Handling : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation .

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